3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate 3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate
Brand Name: Vulcanchem
CAS No.: 320422-02-4
VCID: VC4437577
InChI: InChI=1S/C14H8Cl2N2O/c15-10-5-6-13(12(16)7-10)18-8-9-3-1-2-4-11(9)14(19)17-18/h1-8H
SMILES: C1=CC=C2C(=C1)C=[N+](N=C2[O-])C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C14H8Cl2N2O
Molecular Weight: 291.13

3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate

CAS No.: 320422-02-4

Cat. No.: VC4437577

Molecular Formula: C14H8Cl2N2O

Molecular Weight: 291.13

* For research use only. Not for human or veterinary use.

3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate - 320422-02-4

Specification

CAS No. 320422-02-4
Molecular Formula C14H8Cl2N2O
Molecular Weight 291.13
IUPAC Name 3-(2,4-dichlorophenyl)phthalazin-3-ium-1-olate
Standard InChI InChI=1S/C14H8Cl2N2O/c15-10-5-6-13(12(16)7-10)18-8-9-3-1-2-4-11(9)14(19)17-18/h1-8H
Standard InChI Key KQCKIHATEJZECF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=[N+](N=C2[O-])C3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate is a bicyclic aromatic compound with the molecular formula C₁₄H₈Cl₂N₂O and a molecular weight of 291.13 g/mol. Its IUPAC name, 3-(2,4-dichlorophenyl)phthalazin-3-ium-1-olate, reflects the substitution pattern: a phthalazine core fused to a 2,4-dichlorophenyl group at position 3, with an oxygen atom at position 1 (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number320422-02-4
Molecular FormulaC₁₄H₈Cl₂N₂O
SMILESC1=CC=C2C(=C1)C=N+C3=C(C=C(C=C3)Cl)Cl
InChIKeyKQCKIHATEJZECF-UHFFFAOYSA-N

Structural Analysis

The compound’s planar phthalazine ring system facilitates π-π stacking interactions, while the electron-withdrawing dichlorophenyl group enhances electrophilic reactivity . X-ray crystallography of analogous phthalazine derivatives reveals intramolecular hydrogen bonding between the oxygen atom and adjacent nitrogen, stabilizing the zwitterionic form .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis involves a multi-step sequence starting with the construction of the phthalazine core. A common approach employs nucleophilic aromatic substitution to introduce the 2,4-dichlorophenyl group. For example:

  • Phthalazine Formation: Cyclization of o-xylene derivatives with hydrazine.

  • Substitution: Reaction with 2,4-dichlorobenzene diazonium salt under basic conditions.

Notably, related compounds are synthesized via condensation reactions in ethanol with acetic acid catalysis , suggesting potential applicability to this compound.

Reaction Mechanisms

The compound participates in electrophilic substitutions at the phthalazine ring’s electron-deficient positions. Computational studies of similar systems predict regioselectivity at C-4 and C-6 due to charge distribution .

ParameterSpecificationSource
StorageAmbient temperature
Regulatory StatusNot TSCA-listed; R&D use only
StabilityLight-sensitive

Environmental Considerations

The chlorine atoms raise concerns about environmental persistence. Biodegradation studies of analogous chlorinated phthalazines show half-lives >60 days in soil .

Future Directions

Critical research gaps include:

  • Pharmacokinetic Studies: ADME profiling.

  • Target Validation: CRISPR screens to identify novel targets.

  • Green Synthesis: Developing catalytic methods to reduce waste.

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